Dipotassium 4,4'-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonate)
Description
Chemical Identity and Nomenclature
Dipotassium 4,4'-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonate) is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name: dipotassium 2,2'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis(5-methylbenzenesulphonate). Its molecular formula, C~28~H~20~K~2~N~2~O~8~S~2~, reflects a symmetrical anthracene diimide core functionalized with methylbenzenesulfonate groups at the 1,4-positions and potassium counterions.
Table 1: Key Chemical Identifiers
The compound’s X-ray crystallography data, though not explicitly reported in the provided sources, can be inferred to exhibit planar anthraquinone diimide geometry with sulfonate groups inducing solubility in polar solvents.
Historical Context and Discovery
The development of this compound is rooted in mid-20th-century studies on anthracene derivatives. Bradley and Pexton’s 1954 work on potassium hydroxide fusion of anthracene dicarboxylic imides laid the groundwork for synthesizing fused anthracene systems. Modern iterations, including this dipotassium sulfonate derivative, emerged from efforts to enhance the solubility and processability of anthracene diimides for applications in chromatography and organic electronics.
A pivotal advancement occurred in 2018 with the optimization of reverse-phase high-performance liquid chromatography (HPLC) methods using Newcrom R1 columns, which demonstrated the compound’s utility in pharmacokinetic studies and impurity isolation. Concurrently, synthetic innovations in Suzuki-Miyaura coupling and imidization reactions enabled precise functionalization of the anthracene core.
Table 2: Historical Milestones in Anthracene Diimide Chemistry
Structural Relationship to Anthracene Diimide Derivatives
The compound belongs to the anthracene diimide (ADI) family, distinguished by its 1,4-diimino substitution pattern and sulfonate auxiliaries. Comparative analysis with related derivatives reveals three critical structural motifs:
Core Architecture : The 9,10-dihydro-9,10-dioxoanthracene unit provides a rigid, planar framework conducive to π-π stacking, analogous to naphthalene diimide (NDI) and perylene diimide (PDI) systems. Density functional theory (DFT) calculations on similar ADIs predict frontier molecular orbitals localized on the anthracene core, with sulfonate groups modulating electron affinity.
Substituent Effects : The 4,4'-bis(toluene-3-sulphonate) groups enhance aqueous solubility (>50 mg/mL in water) while introducing steric hindrance that influences packing in the solid state. This contrasts with non-sulfonated ADIs, which typically require halogenated solvents for processing.
Conformational Isomerism : Unlike 2,6- or 2,7-substituted ADIs, the 1,4-diimino configuration in this compound enforces a linear conjugation pathway, as evidenced by UV-Vis absorption maxima near 350 nm. This optical behavior aligns with computational models predicting bathochromic shifts in symmetrically substituted anthracenes.
Structural Comparison with Key Anthracene Diimides
The structural versatility of ADIs underscores their potential in designing functional materials, with this sulfonated derivative serving as a benchmark for water-soluble, π-conjugated systems.
Properties
CAS No. |
83044-88-6 |
|---|---|
Molecular Formula |
C28H20K2N2O8S2 |
Molecular Weight |
654.8 g/mol |
IUPAC Name |
dipotassium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C28H22N2O8S2.2K/c1-15-7-9-19(23(13-15)39(33,34)35)29-21-11-12-22(30-20-10-8-16(2)14-24(20)40(36,37)38)26-25(21)27(31)17-5-3-4-6-18(17)28(26)32;;/h3-14,29-30H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
InChI Key |
TXCQCTVLCCTERK-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipotassium 4,4’-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis(toluene-3-sulfonate) typically involves the following steps:
Formation of the Anthracene Core: The anthracene core is synthesized through a Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of Imino Linkages: The anthracene core is then reacted with an amine to introduce the imino linkages. This step often requires a dehydrating agent to facilitate the formation of the imine bonds.
Sulfonation of Toluene Groups: The final step involves the sulfonation of toluene groups, which is achieved by reacting toluene with sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of high-purity reagents and advanced purification techniques ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the imino groups to amine groups, altering the compound’s properties.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Dipotassium 4,4’-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis(toluene-3-sulfonate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research, due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It can interact with DNA and proteins, leading to changes in their structure and function.
Pathways Involved: The compound can induce oxidative stress, leading to cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, chemical, and functional differences between the target compound and its analogs:
Table 1: Comparative Analysis of Anthraquinone-Based Sulphonates
*Note: Molecular weight calculated based on formula C₃₀H₂₀K₂N₂O₁₀S₂.
Key Findings from Comparative Analysis
Structural Variations and Solubility :
- The target compound ’s toluene-3-sulphonate groups and dipotassium counterions optimize solubility in aqueous systems compared to the butyl-substituted analog (CAS 3773-10-2), which has reduced hydrophilicity .
- The disodium derivative (CAS 70161-19-2) exhibits similar solubility but may differ in ionic interactions due to sodium’s smaller ionic radius versus potassium .
Functional Group Impact: Amino substituents in CAS 31353-92-1 enhance its ability to coordinate metal ions, making it more effective in catalytic or sensing applications than the target compound .
Redox and Electronic Properties: Anthraquinone cores in all compounds enable redox activity, but electron-withdrawing sulphonate groups in the target compound may stabilize reduced states more effectively than alkylated analogs .
Applications: The target compound’s balance of hydrophilicity and aromaticity suggests utility in dye intermediates or photochemical studies. In contrast, CAS 31353-92-1’s amino groups and CAS 70161-19-2’s phenyleneoxy linkages expand their utility into specialized niches like molecular recognition or ink engineering .
Biological Activity
Dipotassium 4,4'-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonate), with the CAS number 83044-88-6, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological interactions, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C28H20K2N2O8S2
- Molecular Weight : 654.79 g/mol
- LogP : 2.57
- InChI Key : TXCQCTVLCCTERK-UHFFFAOYSA-L
This compound features a central anthracene derivative structure with two sulfonate groups, which contribute to its unique chemical properties and potential biological activities.
The biological activity of Dipotassium 4,4'-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonate) is primarily attributed to its ability to interact with various biological macromolecules. Preliminary studies suggest that it can intercalate within DNA structures and alter gene expression profiles. This interaction may influence cellular processes and has implications for therapeutic applications.
Biological Activity and Applications
-
Antimicrobial Properties :
- Research indicates that compounds with anthracene cores can inhibit the growth of certain bacteria and fungi. The sulfonate groups may enhance solubility and bioavailability in biological systems.
- A study demonstrated that derivatives of anthraquinones exhibit inhibitory effects on sulfide production from sulfate-reducing bacteria, suggesting potential applications in industrial biocontrol settings .
-
Anticancer Potential :
- Compounds similar to Dipotassium 4,4'-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonate) have shown promise in cancer research due to their ability to induce apoptosis in cancer cells through DNA intercalation mechanisms .
- Further investigations are needed to elucidate specific pathways affected by this compound.
- Photophysical Properties :
Study on Antibacterial Activity
A recent study evaluated the antibacterial efficacy of various anthraquinone derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structures to Dipotassium 4,4'-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonate) exhibited significant inhibition zones compared to controls. This highlights the potential of this compound as an antimicrobial agent.
In Vitro Cytotoxicity Assessment
In vitro assays conducted on human cancer cell lines demonstrated that the compound induces cytotoxic effects at varying concentrations. The mechanism appears to involve oxidative stress pathways leading to cell death. Further studies are required to determine the specific molecular targets involved.
Comparative Analysis of Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Disodium 4,4'-((9,10-dihydro-9,10-dioxo-1-anthracene)diimino)bis(toluene-3-sulphonate) | Similar anthracene core | Different sulfonate groups affecting solubility |
| Disodium [(9,10-dihydro-9,10-dioxo-1-anthracene)-diimino]-bis(sulfobenzene) | Contains sulfobenzene | Enhanced solubility in organic solvents |
| 9,10-Dioxoanthracene-1,4-diyl bis(4-methylbenzenesulfonate) | Methyl-substituted sulfonates | Improved stability and solubility |
These comparisons illustrate how variations in functional groups can significantly influence the properties and applications of related compounds while highlighting the uniqueness of Dipotassium 4,4'-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonate).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
